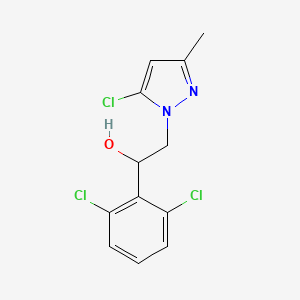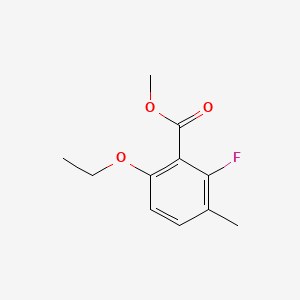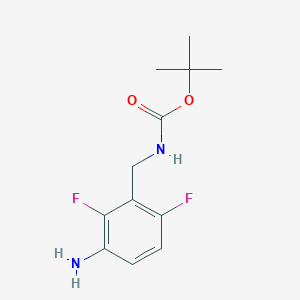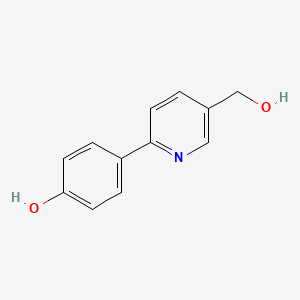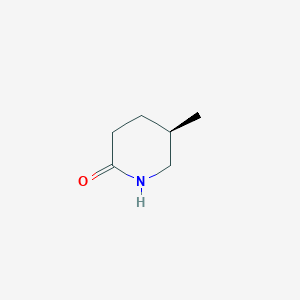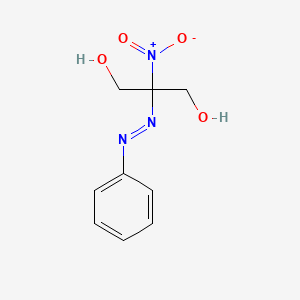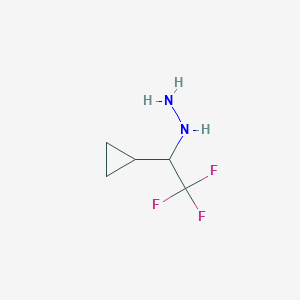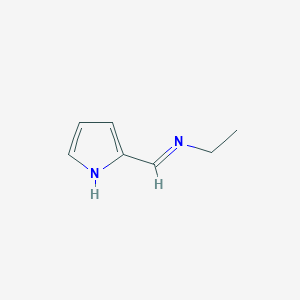![molecular formula C7H5BrN2OS B14016377 5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)
5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-aminopyridine with carbon disulfide and bromine, followed by cyclization to form the oxazolo[5,4-b]pyridine scaffold . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the oxazolo ring or the pyridine moiety.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced oxazolo[5,4-b]pyridine derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA or proteins can result in anticancer activity by inducing apoptosis or inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine
- 5-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine
- 5-Bromo-2-(methylthio)pyrimidine
Comparison
Compared to its analogs, it may exhibit different pharmacological activities and reactivity patterns, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H5BrN2OS |
|---|---|
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
5-bromo-2-methylsulfanyl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H5BrN2OS/c1-12-7-9-4-2-3-5(8)10-6(4)11-7/h2-3H,1H3 |
Clé InChI |
PGMJSXYQSUCSAY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(O1)N=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



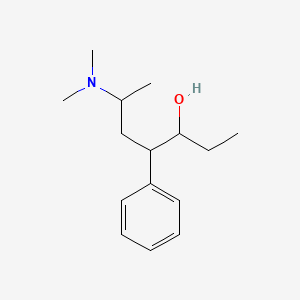
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
